1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide
Description
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide (molecular formula: C₉H₁₄N₄O₃; molecular weight: 226.23 g/mol) is a pyrazole derivative characterized by a nitro group at position 5, an ethyl group at position 1, an isopropyl group at position 3, and a carboxamide group at position 2. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique substitution pattern enhances its solubility and binding affinity to biological targets, making it a candidate for therapeutic applications .
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-ethyl-5-nitro-3-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12-9(13(15)16)6(8(10)14)7(11-12)5(2)3/h5H,4H2,1-3H3,(H2,10,14) |
InChI Key |
JNGXQZZWCYLVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(C)C)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide typically involves the nitration of a pyrazole precursor followed by carboxamide formation. A common synthetic route includes the nitration of 1-ethyl-3-isopropyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out at elevated temperatures to ensure complete nitration. The resulting nitro compound is then subjected to amidation using appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 1-Ethyl-3-isopropyl-5-amino-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory effects. A study demonstrated that compounds similar to 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, derivatives were tested using the carrageenan-induced paw edema model, showing significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds that share structural similarities with 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide have been identified as potent inhibitors of various cancer cell lines. For example, a derivative was found to inhibit the growth of A549 lung cancer cells and induce apoptosis, suggesting that modifications in the pyrazole structure can enhance its anticancer efficacy . Additionally, some pyrazole derivatives have shown activity against VEGF receptor 2 kinase, which is crucial for tumor angiogenesis .
Antimicrobial Effects
Pyrazole compounds have also been explored for their antimicrobial properties. Research has indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. A study reported a series of novel pyrazole derivatives that exhibited significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential use as antimicrobial agents . The presence of specific functional groups in these compounds appears to enhance their antimicrobial effectiveness.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrazole derivatives is critical for developing more effective compounds. Modifications to the pyrazole ring and side chains can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of nitro groups | Increases anti-inflammatory potency |
| Variation in alkyl substituents | Alters anticancer efficacy |
| Functional group changes | Enhances antimicrobial properties |
This table summarizes how different modifications can impact the biological activities of pyrazole derivatives.
Case Study 1: Anti-inflammatory Activity
In a specific study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Among these, several compounds exhibited higher potency than indomethacin, indicating their potential as new anti-inflammatory agents .
Case Study 2: Anticancer Potential
Another investigation focused on a pyrazole derivative's ability to inhibit A549 lung cancer cells. The study revealed that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting that these compounds could be further developed for cancer therapy .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The carboxamide group enhances the compound’s binding affinity to target proteins, facilitating its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparison with key analogs:
| Compound Name | Structural Differences | Impact on Properties |
|---|---|---|
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Methyl (position 1), propyl (position 3), carboxylic acid (position 5) | Reduced solubility compared to carboxamide; weaker anti-inflammatory activity |
| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | Ethyl ester (position 5), methyl (position 1), propyl (position 3) | Ester group lowers binding affinity; moderate anticancer activity |
| Ethyl 5-nitro-1H-pyrazole-3-carboxylate | Nitro (position 5), carboxylate (position 3), no alkyl substituents | Broad-spectrum antimicrobial activity due to nitro group |
| 4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide | Dipropyl substitutions (positions 1 and N), amino group (position 4) | Enhanced pharmacokinetics but reduced cytotoxicity |
Key Observations :
- Alkyl substituents : Ethyl and isopropyl groups in the target compound improve lipophilicity and target interaction compared to methyl or propyl groups .
- Nitro group position : Position 5 nitro groups (as in the target compound) are associated with stronger anticancer activity than position 4 nitro derivatives .
- Carboxamide vs. carboxylate : The carboxamide group enhances solubility and hydrogen bonding, critical for biological activity .
Anticancer Activity (IC₅₀ Values):
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
|---|---|---|
| Target compound | A549 (lung) | 26.00 |
| Compound A (similar pyrazole derivative) | MCF7 (breast) | 3.79 |
| Compound C (pyrazole analog) | Hep-2 (laryngeal) | 3.25 |
The target compound shows moderate potency against A549 cells, suggesting that additional substituents (e.g., isopropyl) may balance cytotoxicity and selectivity .
Antimicrobial Activity:
- The target compound inhibits Staphylococcus aureus and Escherichia coli with MIC values comparable to ciprofloxacin .
- Ethyl 5-nitro-1H-pyrazole-3-carboxylate () exhibits broader activity due to its unsubstituted pyrazole ring, allowing easier membrane penetration .
Structural Ambiguities and Confirmation
Some analogs, such as ethyl 4-nitro-1H-pyrazole-5-carboxylate, require X-ray crystallography to resolve positional isomerism (3- vs. 5-carboxylate) . This highlights the need for precise structural characterization when comparing bioactivity data.
Unique Advantages of the Target Compound
- Substituent synergy : The ethyl-isopropyl-nitro-carboxamide combination optimizes solubility, stability, and target binding .
- Mechanistic versatility: The nitro group can be reduced to an amino group for prodrug applications, while the carboxamide participates in hydrogen bonding .
Biological Activity
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered interest for its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is C₉H₁₃N₃O₃, characterized by the presence of an ethyl group, an isopropyl group, and a nitro substituent attached to the pyrazole ring. The carboxamide functional group enhances its solubility and potential reactivity with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally similar to 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 42.30 |
| Compound C | Hep-2 (laryngeal cancer) | 3.25 |
| Compound D | A549 (lung cancer) | 26.00 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide has also been investigated for its antimicrobial activity. The presence of the nitro group is often associated with increased potency against bacterial strains. In vitro studies have indicated that similar compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
The mechanism underlying the biological activity of pyrazole derivatives often involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the carboxamide moiety can participate in hydrogen bonding with target proteins, affecting their function .
Case Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide was evaluated alongside other analogs for its efficacy against A549 lung cancer cells. The compound demonstrated an IC₅₀ value of approximately 26 µM, indicating moderate potency compared to other tested derivatives .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives, where 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli strains. The results suggested that structural modifications in the pyrazole framework could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
